molecular formula C19H18FN3O3S B11077887 (2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11077887
M. Wt: 387.4 g/mol
InChI Key: PQNQEUSJHZHSAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a synthetic organic compound that belongs to the class of thiazinane derivatives. This compound is characterized by its unique structure, which includes a thiazinane ring, a fluorophenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring is synthesized through a cyclization reaction involving appropriate starting materials such as thiourea and a suitable aldehyde or ketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is incorporated through a similar nucleophilic substitution reaction using a methoxylated aromatic compound.

    Formation of the Imino Group: The imino group is formed through a condensation reaction between the thiazinane derivative and an appropriate amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: It can be used to study cell signaling pathways due to its potential interaction with specific receptors.

Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific diseases or conditions.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry:

    Agriculture: The compound may be used as a pesticide or herbicide due to its potential biological activity.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active ingredients.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with the receptor’s binding domain.

Comparison with Similar Compounds

  • (2Z)-N-(2-chlorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-N-(2-bromophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-N-(2-methylphenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness: The uniqueness of (2Z)-N-(2-fluorophenyl)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents.

Properties

Molecular Formula

C19H18FN3O3S

Molecular Weight

387.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-(4-methoxyphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H18FN3O3S/c1-23-17(24)11-16(18(25)22-15-6-4-3-5-14(15)20)27-19(23)21-12-7-9-13(26-2)10-8-12/h3-10,16H,11H2,1-2H3,(H,22,25)

InChI Key

PQNQEUSJHZHSAV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.